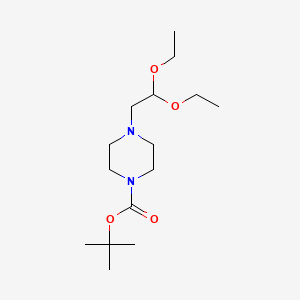

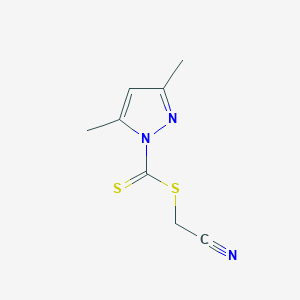

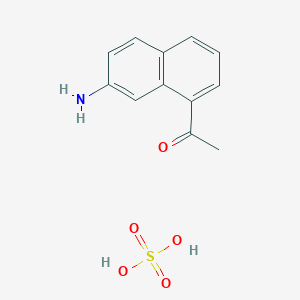

![molecular formula C11H20AuClN2 B6309727 Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98% CAS No. 839722-07-5](/img/structure/B6309727.png)

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) involves several steps. In a typical procedure, the alkyne substrate is added to a polypropylene microcentrifuge tube along with PhN (CH3)3· HOTf, Chloro gold (I), AgBF4, and CH2Cl2. After stirring in the dark for 5 minutes, KHSO4 and Et3N· 3HF are added .Molecular Structure Analysis

The molecular formula of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is C27H36AuClN2, and it has a molecular weight of 621.02 . The structure of this compound is complex, with the gold atom being coordinated to the nitrogen atom of the imidazol-2-ylidene ring .Chemical Reactions Analysis

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is known to participate in various chemical reactions. For instance, it can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is a powder with a melting point of over 300°C . It is typically stored at temperatures between 2-8°C to maintain its stability .Applications De Recherche Scientifique

Anticancer Properties

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) complexes have been investigated for their anticancer properties. Studies have shown that these complexes exhibit promising anticancer activity against various cancer cell lines, including lung cancer, ovarian carcinoma, and leukemia cell lines. The mechanism of action is thought to involve interaction with cellular proteins crucial for cancer cell survival, suggesting these compounds as prospective anticancer drug candidates (Siciliano et al., 2011) (Messori et al., 2014).

Catalysis in Organic Transformations

The compound and its derivatives are used as catalysts in organic transformations, leveraging the unique properties of gold(I) N-heterocyclic carbene complexes. This includes applications in the synthesis of complex molecules through reactions like the hydrosilylation of alkenes, where these catalysts show high efficiency and selectivity (Obradors & Echavarren, 2011).

Antibacterial Activity

In addition to anticancer properties, some studies have focused on the antibacterial activity of these gold(I) carbene complexes. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role for these compounds in addressing antibiotic resistance (Gallati et al., 2021).

Application in Asymmetric Catalysis

The chiral versions of these gold(I) carbene complexes have been synthesized and applied in asymmetric catalysis, offering a new approach to the synthesis of enantioenriched molecules. This is particularly relevant for the pharmaceutical industry, where the synthesis of chiral molecules is crucial (Banerjee et al., 2012).

Exploration of Mechanistic Insights

Research into the reactions of these carbene complexes with other metal ions has provided valuable insights into the mechanisms of transmetalation, showcasing the versatility and reactivity of these compounds in organometallic chemistry (Xiao & Jin, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

chloro-(1,3-ditert-butylimidazol-2-ylidene)gold |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.Au.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;;/h7-8H,1-6H3;;1H/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAGJDJSGBJLSH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN(C1=[Au]Cl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20AuClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)

![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)